N-[(8-fluoroquinolin-2-yl)methyl]-N-methyl-1-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methanamine
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Overview
Description
N-[(8-fluoroquinolin-2-yl)methyl]-N-methyl-1-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methanamine is a complex organic compound that features a quinoline core substituted with a fluorine atom, a piperidine ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(8-fluoroquinolin-2-yl)methyl]-N-methyl-1-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methanamine typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Piperidine Ring Formation: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the Mannich reaction involving formaldehyde, a secondary amine, and an aldehyde.
Furan Ring Introduction: The furan ring can be introduced through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Final Coupling: The final step involves coupling the quinoline, piperidine, and furan moieties through nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can occur at the quinoline ring, converting it to tetrahydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-[(8-fluoroquinolin-2-yl)methyl]-N-methyl-1-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methanamine has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s electronic properties could be useful in the development of organic semiconductors or light-emitting diodes.
Biological Studies: It can be used as a probe to study the interactions of quinoline derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of N-[(8-fluoroquinolin-2-yl)methyl]-N-methyl-1-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methanamine involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, while the piperidine ring may interact with neurotransmitter receptors. The furan ring can participate in hydrogen bonding with biological macromolecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[(8-chloroquinolin-2-yl)methyl]-N-methyl-1-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methanamine
- N-[(8-bromoquinolin-2-yl)methyl]-N-methyl-1-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methanamine
Uniqueness
N-[(8-fluoroquinolin-2-yl)methyl]-N-methyl-1-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methanamine is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and biological activity compared to its chloro and bromo analogs. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets.
Properties
IUPAC Name |
N-[(8-fluoroquinolin-2-yl)methyl]-N-methyl-1-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O/c1-17-6-9-21(28-17)16-27-12-10-18(11-13-27)14-26(2)15-20-8-7-19-4-3-5-22(24)23(19)25-20/h3-9,18H,10-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJWFQLTBOXVHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCC(CC2)CN(C)CC3=NC4=C(C=CC=C4F)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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